MAO-B Inhibitory Activity: Ginsenoside Rg2 versus Rg1, Re, and Rh1
In an in vitro enzymatic assay using rat brain homogenates, ginsenoside Rg2 inhibited B-type monoamine oxidase (MAO-B) activity, in direct contrast to ginsenoside Rh1 which enhanced MAO-B activity [1]. The inhibitory potency of Rg2 was quantitatively benchmarked against the reference MAO-B inhibitor pargyline at 3.3 × 10⁻⁵ mg/mL, indicating a well-defined reference-equivalent activity level rather than a relative percentage [1]. This directional specificity—inhibition versus activation—among structurally similar PPT-type ginsenosides underscores the non-interchangeable nature of these compounds in neurochemical investigations [1].
| Evidence Dimension | MAO-B enzymatic activity modulation |
|---|---|
| Target Compound Data | Inhibition of MAO-B activity |
| Comparator Or Baseline | Ginsenoside Rh1: enhancement of MAO-B activity; Pargyline: inhibition at 3.3 × 10⁻⁵ mg/mL |
| Quantified Difference | Directionally opposite effects (inhibition vs. activation) |
| Conditions | In vitro rat brain B-type monoamine oxidase assay |
Why This Matters
Selection of Rg2 over Rh1 is mandatory for MAO-B inhibition studies; use of Rh1 would confound results by producing the opposite enzymatic outcome.
- [1] 沈阳药学院学报. 人参茎叶皂甙及其单体对大鼠脑内B型单胺氧化酶活性的影响. 1993;(1). ISSN 1006-2858. View Source
